[1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate
CAS No.:
Cat. No.: VC16133268
Molecular Formula: C29H25N3O6
Molecular Weight: 511.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H25N3O6 |
|---|---|
| Molecular Weight | 511.5 g/mol |
| IUPAC Name | [1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
| Standard InChI | InChI=1S/C29H25N3O6/c1-18-8-12-21(13-9-18)31-27(33)28(34)32-30-17-23-22-7-5-4-6-19(22)10-14-24(23)38-29(35)20-11-15-25(36-2)26(16-20)37-3/h4-17H,1-3H3,(H,31,33)(H,32,34)/b30-17+ |
| Standard InChI Key | MSRMHUPBIGQEII-OCSSWDANSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC |
Introduction
The compound [1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate is a complex organic molecule that incorporates various functional groups, making it a subject of interest in medicinal chemistry and materials science. This compound belongs to the class of hydrazone derivatives, characterized by the presence of a hydrazone functional group, which connects a hydrazine to a carbonyl group.
Synthesis
The synthesis of [1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate typically involves several steps:
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Preparation of the Hydrazone Moiety: This involves reacting 2-(4-methylanilino)-2-oxoacetic acid with hydrazine to form the hydrazone derivative.
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Attachment to Naphthalene: The hydrazone derivative is then attached to a naphthalene ring, typically through a condensation reaction.
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Esterification with 3,4-Dimethoxybenzoic Acid: The final step involves esterifying the naphthalene derivative with 3,4-dimethoxybenzoic acid to form the target compound.
Potential Applications
This compound, due to its complex structure and functional groups, may exhibit potential biological activities such as antioxidant properties or interactions with enzymes. Its structural features make it a candidate for further research in drug discovery and materials science.
| Potential Application | Description |
|---|---|
| Antioxidant Activity | Scavenging free radicals |
| Enzyme Inhibition | Interacting with specific enzymes |
| Materials Science | Potential use in organic materials |
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